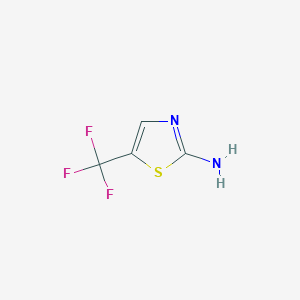

5-(トリフルオロメチル)チアゾール-2-アミン

概要

説明

5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis

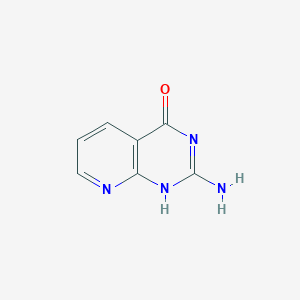

The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .Physical And Chemical Properties Analysis

The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

抗菌活性

5-(トリフルオロメチル)チアゾール-2-アミンを含むチアゾールは、抗菌作用があることがわかっています . これらは、短時間作用型スルホンアミド薬であるスルファチアゾールなどのさまざまな薬の合成に使用されます .

抗レトロウイルス活性

チアゾールは、抗レトロウイルス薬の合成にも使用されます。 たとえば、HIV/AIDS薬であるリトナビルには、チアゾール部分が含まれています .

抗真菌活性

チアゾールは、抗真菌作用があることがわかっています。 アバフンギンは、チアゾール環を含む抗真菌薬の例です .

抗がん活性

チアゾールは、抗がん作用があることがわかっています。 チアゾフリンは、チアゾール環を含む抗がん薬の例です . さらに、チアゾール部分を含む化合物である2-アミノ-4-(4-クロロフェニル)-6-(4-フェニルチアゾール-2-イル)-4H-ピラン-3,5-ジカルボニトリルは、6つの癌細胞株に対して有意な細胞毒性を示しました .

抗アルツハイマー病活性

チアゾールは、抗アルツハイマー病作用があることがわかっています . これらは、アルツハイマー病の治療に役立つさまざまな薬の合成に使用されます。

降圧活性

チアゾールは、降圧作用があることがわかっています . これらは、高血圧の治療に役立つさまざまな薬の合成に使用されます。

抗酸化活性

チアゾールは、抗酸化作用があることがわかっています . これらは、酸化ストレスによって引き起こされる状態の治療に役立つさまざまな薬の合成に使用されます。

肝保護活性

Safety and Hazards

作用機序

Target of Action

5-(Trifluoromethyl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs . .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 16814 , which is within the range generally considered favorable for oral bioavailability in drug discovery.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化学分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Cellular Effects

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to show changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)thiazol-2-amine at different dosages in animal models have not been reported. Thiazole derivatives have been found to show varying effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives have been found to be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives have been found to localize in various subcellular compartments .

特性

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGAMZGETZDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572276 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169260-97-3 | |

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)